3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound featuring an indenyl group attached to a pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl group and its subsequent attachment to the pyrazinone ring. Common synthetic routes include:
Grinding, stirring, and ultrasound irradiation methods: These methods are used to synthesize halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives.
Indole derivatives synthesis: Indole derivatives are significant heterocyclic systems in natural products and drugs, and their synthesis involves various reaction conditions to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the indenyl group to its oxidized form.
Reduction: Reduction of the pyrazinone ring to form different derivatives.
Substitution: Replacement of hydrogen atoms in the indenyl or pyrazinone rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of indenyl ketones or indenyl carboxylic acids.
Reduction: Formation of indenyl alcohols or indenyl amines.
Substitution: Formation of substituted indenyl or pyrazinone derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities with the indenyl group in the compound.
Pyrazinone derivatives: These compounds are related to the pyrazinone ring structure.
Uniqueness: 3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of the indenyl group and the pyrazinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-7-6-16-13(14(17)18)19-11-8-9-4-2-3-5-10(9)12(11)15/h2-7,11-12H,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHJITFBERUWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2CC3=CC=CC=C3C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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